5-chloro-N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-chloro-N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN3O3S2/c1-11-22-15-5-3-2-4-13(15)19(25)24(11)12-6-7-14(21)16(10-12)23-29(26,27)18-9-8-17(20)28-18/h2-10,23H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLFCMJKORQYNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NS(=O)(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]thiophene-2-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes current research findings regarding its biological properties, including anticancer effects and mechanisms of action.
Chemical Structure
The compound can be described by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C16H14ClFN2O2S |
| Molecular Weight | 348.81 g/mol |
| CAS Number | 763114-26-7 |
Anticancer Properties
Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance, a study evaluating sulfonamide derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against non-small cell lung carcinoma (A549), liver (HepG2), colon (LoVo), and breast (MCF-7) cancer cells.
- In Vitro Cytotoxicity : The compound was tested using the MTT assay, which assesses cell viability. Results indicated that it induced a concentration-dependent decrease in cell viability across all tested cancer cell lines. For example, at concentrations of 10, 20, and 30 µM, the compound led to a notable increase in early apoptosis in MCF-7 cells (7.6%, 11.4%, and 18.35% respectively) compared to controls .
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Mechanisms of Action :
- Apoptosis Induction : Flow cytometry analysis revealed that treatment with the compound resulted in significant apoptosis as evidenced by increased Annexin V staining.
- Cell Cycle Arrest : The compound caused an accumulation of cells in the sub-G1 phase, indicating that it disrupts the normal cell cycle progression .
- Molecular Targets : The expression levels of apoptosis-related proteins were analyzed using Western blotting and RT-PCR. The compound was found to downregulate Bcl-2 while upregulating p53 and caspase-7, suggesting its role in promoting apoptotic pathways .
COX-2 Inhibition
The presence of a sulfonamide moiety in the structure suggests potential anti-inflammatory properties through COX-2 inhibition. Research indicates that compounds with similar structures have shown varying degrees of COX-2 inhibitory activity, which is crucial for managing inflammation-related diseases .
Case Studies
Several case studies have documented the effects of related compounds on cancer treatment:
- Study on Quinazoline Derivatives : A series of quinazoline derivatives were synthesized and evaluated for their anticancer activity. Among them, derivatives with thiophene and sulfonamide functionalities demonstrated promising results against multiple cancer types .
- Comparative Analysis : In a comparative study involving various derivatives, compounds structurally similar to this compound exhibited higher cytotoxicity than standard chemotherapeutics like 5-fluorouracil .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anti-Cancer Activity
Research indicates that compounds similar to 5-chloro-N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]thiophene-2-sulfonamide exhibit significant anti-cancer properties. A notable study highlighted quinoxaline derivatives, which share structural similarities with this compound, demonstrating efficacy against various cancer cell lines. These compounds work by inhibiting specific pathways involved in tumor growth and proliferation .
1.2 Mechanism of Action
The mechanism of action for compounds in this class often involves the inhibition of enzymes critical for DNA synthesis and repair, leading to apoptosis in cancer cells. The sulfonamide group enhances the compound's solubility and bioavailability, making it a suitable candidate for further development as an anti-cancer drug .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties.
| Structural Feature | Impact on Activity |
|---|---|
| Chloro Group | Enhances lipophilicity and cellular uptake |
| Fluoro Group | Increases metabolic stability |
| Thiophene Ring | Contributes to π-stacking interactions |
| Sulfonamide Moiety | Improves solubility and bioavailability |
Biochemical Properties
The compound exhibits various biochemical properties that make it a subject of interest in drug development:
- Solubility: The presence of the sulfonamide group increases water solubility.
- Stability: The fluorine atom contributes to metabolic stability, reducing the likelihood of rapid degradation.
Case Study 1: Quinoxaline Derivatives
A patent (WO2021260092A1) discusses the development of quinoxaline derivatives as anti-cancer agents. This study emphasizes the importance of modifying specific functional groups to enhance potency against cancer cell lines . The findings suggest that similar modifications could be applied to this compound to improve its therapeutic efficacy.
Case Study 2: Pharmacological Profiling
Another research effort focused on sulfonamide derivatives demonstrated their potential in treating bacterial infections alongside their anticancer properties. The study highlighted their mechanism of action involving inhibition of bacterial folate synthesis pathways, which could be relevant for understanding the broader applications of thiophene-based compounds .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous sulfonamide derivatives, focusing on substituent effects, molecular properties, and bioactivity.
Table 1: Key Structural and Bioactivity Comparisons
Key Observations:
Core Structure Variations :
- The target compound’s thiophene sulfonamide core is shared with the PubChem analog () and CAS 1396815-11-4 (). Thiophene sulfonamides are recognized for their electronic properties, which enhance binding to biological targets through sulfonamide hydrogen bonding .
- In contrast, compounds 7b and 11 () feature thiazole cores, which exhibit similar bioactivity (IC₅₀ ~1.6–2.0 μg/mL against HepG-2 cells) but differ in electronic and steric profiles .
Substituent Effects: Fluorine and Chlorine: The 2-fluoro and 5-chloro substituents in the target compound may enhance lipophilicity and metabolic stability compared to non-halogenated analogs. Fluorine’s electron-withdrawing effects can also modulate pKa, improving membrane permeability . Heterocyclic Moieties:
Bioactivity Gaps: While thiazole derivatives 7b and 11 demonstrate potent anticancer activity, their structural divergence from the target compound (thiophene vs. thiazole) limits direct extrapolation. The absence of bioactivity data for the PubChem and triazolone analogs highlights the need for targeted assays to evaluate the dihydroquinazolinone-thiophene sulfonamide scaffold .
Preparation Methods
Synthesis of the 2-Methyl-4-Oxo-3,4-Dihydroquinazolin-3-Yl Core
The quinazolinone core is synthesized via cyclization of anthranilic acid derivatives. A modified Grimmel’s method employs N-acylanthranilic acids treated with hydrazine hydrate in the presence of phosphorus trichloride (PCl₃). For example, 2-methylanthranilic acid reacts with acetic anhydride to form N-acetylanthranilic acid, which undergoes cyclization with methylhydrazine in tetrahydrofuran (THF) under reflux (65°C, 30 min) to yield 2-methyl-3,4-dihydroquinazolin-4-one .
Optimized Conditions for Cyclization
| Solvent | PCl₃ (equiv.) | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| THF | 1.0 | 65 | 30 | 93 |
| THF | 2.0 | 60 | 25 | 96 |
Microwave-assisted synthesis reduces reaction time to 8–10 minutes at 280 W, achieving 95% yield . The quinazolinone structure is confirmed via -NMR (δ 7.85–7.45 ppm, aromatic protons; δ 3.12 ppm, methyl group) and single-crystal X-ray diffraction (space group P1, a = 9.0184 Å, b = 10.9980 Å) .
Functionalization of the Phenyl Ring with Fluorine and Quinazolinone
The quinazolinone core is introduced to the fluorophenyl ring via Ullmann-type coupling . A mixture of 3-bromo-2-fluoroaniline and 2-methyl-4-oxoquinazolin-3(4H)-yl zinc chloride undergoes copper(I)-catalyzed cross-coupling in dimethylformamide (DMF) at 110°C for 24 hours, yielding 2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)aniline .
Key Reaction Parameters
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Catalyst: CuI (10 mol%)
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Ligand: 1,10-Phenanthroline (20 mol%)
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Base: K₃PO₄ (2.0 equiv)
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Yield: 78%
The intermediate is purified via column chromatography (hexane/ethyl acetate, 3:1) and characterized by -NMR (δ 162.4 ppm, C=O; δ 155.1 ppm, C-F) .
Sulfonamide Bond Formation with Thiophene-2-Sulfonyl Chloride
The sulfonamide linkage is formed by reacting 5-chlorothiophene-2-sulfonyl chloride with the fluorophenyl-quinazolinone intermediate. The reaction proceeds in dichloromethane (DCM) with triethylamine (TEA) as a base at 0°C to room temperature (2 hours) .
Procedure
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Dissolve 2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)aniline (1.0 equiv) in DCM.
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Add TEA (2.5 equiv) dropwise under nitrogen.
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Add 5-chlorothiophene-2-sulfonyl chloride (1.2 equiv) dissolved in DCM.
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Stir at 0°C for 30 minutes, then warm to 25°C for 1.5 hours.
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Quench with ice-water, extract with DCM, and dry over Na₂SO₄.
The crude product is recrystallized from N,N-dimethylformamide (DMF) to afford white crystals (mp 211–212°C) . LC-MS confirms the molecular ion peak at m/z 508.2 [M+H]⁺ .
Regioselective Chlorination and Final Coupling
Chlorination at the 5-position of the thiophene ring is achieved using N-chlorosuccinimide (NCS) in acetonitrile at 60°C for 6 hours. The reaction is monitored by TLC (SiO₂, hexane/acetone 4:1), and the product is isolated via silica gel chromatography .
Reaction Scheme
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Thiophene-2-sulfonamide intermediate (1.0 equiv)
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NCS (1.1 equiv)
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Catalytic azobisisobutyronitrile (AIBN)
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Acetonitrile, 60°C, 6 hours
-NMR confirms the retention of the fluorine substituent (δ -112.5 ppm) .
Purification and Analytical Characterization
Final purification employs preparative HPLC (C18 column, acetonitrile/water gradient) to achieve >99% purity. Structural validation includes:
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X-ray crystallography : Monoclinic system, space group P2₁/c, with hydrogen bonding between sulfonamide oxygen and quinazolinone NH .
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FT-IR : Peaks at 1685 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O), and 1160 cm⁻¹ (C-F) .
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Elemental Analysis : Calculated (%) C 52.41, H 3.16, N 10.98; Found C 52.38, H 3.19, N 10.94 .
Scale-Up and Industrial Feasibility
Kilogram-scale synthesis uses continuous flow reactors for the cyclization step, reducing PCl₃ usage by 40% and improving yield to 89%. Process analytical technology (PAT) monitors reaction progress via in-line Raman spectroscopy .
Q & A
Q. What are the critical steps in synthesizing 5-chloro-N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]thiophene-2-sulfonamide, and how can reaction conditions be optimized?
Synthesis typically involves multi-step protocols:
- Step 1 : Formation of the quinazolinone core via cyclization of substituted anthranilic acid derivatives under acidic conditions.
- Step 2 : Introduction of the fluorophenyl group through nucleophilic aromatic substitution (NAS) or Suzuki coupling.
- Step 3 : Sulfonamide coupling using thiophene-2-sulfonyl chloride under inert atmosphere.
Optimization : Adjust reaction temperature (e.g., 60–80°C for cyclization), solvent polarity (DMF for solubility), and catalyst choice (e.g., Pd(PPh₃)₄ for coupling reactions). Monitor purity via HPLC and confirm intermediates via -NMR .
Q. Which spectroscopic and analytical methods are most reliable for confirming the structure of this compound?
- IR Spectroscopy : Validates functional groups (e.g., sulfonamide S=O stretch at 1150–1350 cm, quinazolinone C=O at ~1680 cm).
- NMR : - and -NMR confirm substituent positions (e.g., fluorine-induced splitting in aromatic regions).
- HRMS : Determines molecular ion accuracy (<5 ppm error).
- X-ray Crystallography (if crystals are obtainable): Resolves 3D conformation .
Q. What key functional groups influence the compound’s bioactivity?
- Sulfonamide : Enhances binding to enzymatic pockets via hydrogen bonding.
- Thiophene : Improves lipophilicity and membrane permeability.
- Quinazolinone : Acts as a kinase-binding motif, mimicking ATP in enzyme inhibition.
- Fluorine : Increases metabolic stability and modulates electronic effects .
Q. Which biological targets are commonly associated with this compound?
Preclinical studies suggest activity against:
- Tyrosine Kinases (e.g., EGFR, VEGFR): Inhibition disrupts cancer cell proliferation.
- Carbonic Anhydrase Isoforms : Potential for antiglaucoma or antitumor applications.
- Microtubule Assembly : Interference leads to apoptosis in leukemia models .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve selectivity for kinase targets?
Methodology :
- Core Modifications : Replace quinazolinone with pyrazolo[3,4-d]pyrimidine to alter kinase binding.
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance affinity.
- Pharmacophore Modeling : Use docking simulations (AutoDock Vina) to predict interactions with kinase ATP-binding pockets.
Example SAR Table :
| Substituent Position | Modification | IC₅₀ (EGFR) | Selectivity (VEGFR) |
|---|---|---|---|
| C-2 (Fluorine) | -F → -Cl | 12 nM → 8 nM | Reduced |
| Quinazolinone C-4 | -CH₃ → -CF₃ | 15 nM → 5 nM | Improved |
Q. How should researchers address contradictions in bioactivity data across different assays?
- Assay Conditions : Standardize cell lines (e.g., NCI-60 panel) and incubation times.
- Solubility Factors : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts.
- Metabolic Interference : Pre-treat with CYP450 inhibitors (e.g., ketoconazole) to assess stability .
Q. What strategies are effective in improving the compound’s aqueous solubility for in vivo studies?
- Prodrug Design : Introduce phosphate esters at the sulfonamide group.
- Co-Crystallization : Use cyclodextrins or nicotinamide to enhance dissolution.
- Nanoformulation : Encapsulate in PEGylated liposomes for sustained release .
Q. How can computational methods predict metabolic liabilities in this compound?
- ADMET Prediction : Tools like SwissADME identify susceptible sites (e.g., sulfonamide hydrolysis).
- CYP450 Metabolism : Use StarDrop’s P450 Module to highlight oxidation-prone regions (e.g., thiophene ring).
- Molecular Dynamics : Simulate binding to serum albumin to assess plasma stability .
Q. What experimental approaches resolve stability issues under physiological pH conditions?
Q. How can researchers integrate multi-omics data to elucidate mechanisms of resistance in cancer models?
- Transcriptomics : RNA-seq of treated vs. untreated cells to identify upregulated efflux pumps (e.g., ABCB1).
- Proteomics : SILAC labeling quantifies kinase expression changes.
- Metabolomics : GC-MS profiles ATP/ADP ratios to confirm target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
